5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-11-15(19-20-21(11)13-5-3-2-4-6-13)16(22)18-12-7-9-14(10-8-12)25(17,23)24/h2-10H,1H3,(H,18,22)(H2,17,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDIVAZOKHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Triazole Formation
The one-pot synthesis of triazole-4-carboxamide derivatives is a widely adopted method due to its efficiency and scalability. A representative protocol involves the reaction of N-(4-sulfamoylphenyl)butanamide with aryl azides in dimethyl sulfoxide (DMSO) catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 70°C for 24 hours. Key steps include:
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Reagent Preparation :
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N-(4-Sulfamoylphenyl)butanamide (0.20 mmol) and DBU (0.04 mmol, 20 mol%) are combined in DMSO.
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Aryl azides (0.25 mmol) are solubilized in DMSO and added to the mixture.
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Reaction Conditions :
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Stirring at 70°C for 24 hours under inert atmosphere.
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Workup :
Table 1: Yields and Conditions for Selected Derivatives
| R Group on Triazole | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Methoxyphenyl | 85 | 257–259 |
| 4-Fluorophenyl | 35 | 214–216 |
| 2-Fluorophenyl | 45 | 223–225 |
| 4-Nitrophenyl | 48 | 108–110 |
Key Advantages :
Cyclization of Hydrazides and Ketones
Spiro-Heterocycle Formation
An alternative route involves the cyclization of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with ketones under green conditions. This method, optimized for sustainability, proceeds in ethanol at room temperature with yields up to 90%:
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Reagents :
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Equimolar amounts of hydrazide and ketone (e.g., acenaphthylene-1,2-dione).
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Procedure :
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Stirring in ethanol for 3 hours at 25°C.
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Filtration and recrystallization from ethanol yield the spiro-thiadiazole intermediate.
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Characterization :
Mechanistic Insight :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry Approach
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective triazole synthesis. A patented method (WO2016170009A1) outlines the following steps:
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Substrate Preparation :
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Cycloaddition :
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Reaction with terminal alkynes (e.g., propargylamines) in the presence of CuSO·5HO and sodium ascorbate.
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Isolation :
Table 2: CuAAC Reaction Parameters
| Alkyne Substituent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Phenylacetylene | 20 | 24 | 76 |
| 4-Fluorophenyl | 20 | 24 | 48 |
| Trifluoromethyl | 20 | 24 | 52 |
Advantages :
Analytical Characterization
Spectroscopic Validation
Critical data for confirming structure and purity include:
Purity Assessment
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Melting points range from 108°C to 285°C, dependent on substituents.
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HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity.
Scalability and Industrial Applications
Patent-Based Large-Scale Synthesis
A cost-effective industrial method (US5478947A) avoids toxic intermediates like dichloroacetaldehyde:
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Reagents :
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Glyoxal and hydrazides in propionic acid.
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Procedure :
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One-pot reaction with ammonia or amines at −30°C to 25°C.
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Isolation :
Key Improvements :
Green Chemistry Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfamoyl group may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Triazole-Carboxamide Derivatives
Substituent Effects on Pharmacological Properties
- This may improve bioavailability or target engagement in bacterial enzymes (e.g., LexA proteolysis inhibition, as seen in related scaffolds) .
- Halogenated and Aromatic Substituents: Fluorophenyl (3o) or chlorophenyl (3r) groups increase metabolic stability and receptor affinity, as seen in anticancer agents targeting c-Met or Wnt pathways .
- Bulkier Groups : Compounds with naphthyl (3q) or thiadiazolyl (e.g., N-(5-ethylthio-thiadiazol-2-yl) ) substituents exhibit higher steric hindrance, which may restrict binding to narrow enzyme pockets compared to the more compact sulfamoyl group.
Therapeutic Potential and Limitations
- Antibacterial Applications: The 5-amino-triazole-4-carboxamide scaffold (e.g., 5-amino-1-(carbamoylmethyl)) inhibits bacterial SOS response by blocking LexA self-cleavage, a mechanism distinct from the target compound’s sulfamoyl group . The latter’s sulfonamide moiety may instead target carbonic anhydrases or dihydrofolate reductase.
- Anticancer Activity : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) show selective inhibition of cancer cell lines (NCI-H522, GP = 68.09%). The target compound’s sulfamoyl group could modulate kinase or protease activity but requires empirical validation .
Biological Activity
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the available research on its biological activity, including anticancer properties and mechanisms of action.
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 309.34 g/mol
- CAS Number : 24477-36-9
- IUPAC Name : this compound
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. Research indicates that compounds with a triazole ring can interact with various biological targets:
- EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for controlling cell growth and survival in many cancers. In a study evaluating similar compounds, IC50 values indicated effective inhibition of EGFR activity .
- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including cervical (HeLa) and colorectal cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis .
- COX-2 Inhibition : The sulfamoyl group is essential for enhancing the anticancer activity by modulating cyclooxygenase (COX) pathways, which are often upregulated in tumors .
Anticancer Efficacy
The following table summarizes the anticancer activity data for this compound compared to known anticancer agents:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-methyl-1-phenyl-N-(4-sulfamoyl...) | HeLa | 15 | EGFR Inhibition |
| Daunorubicin | HeLa | 13 | DNA Intercalation |
| Erlotinib | HeLa | 0.03 | EGFR Inhibition |
Study 1: Antiproliferative Screening
A recent study evaluated various derivatives of triazole compounds against five different cancer cell lines. The results indicated that the presence of the sulfamoyl group significantly enhanced antiproliferative activity. Specifically, the compound exhibited GI% ranging from 68% to 104% at concentrations up to 100 µM .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed that it effectively inhibited JNK and p38 MAPK pathways, which are critical for tumor growth and metastasis .
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
Intermediate Preparation : Condensation of phenylacetylene with 4-sulfamoylphenyl azide under reflux in a polar solvent (e.g., DMF) .
Cycloaddition : Reaction with methyl isocyanate to introduce the carboxamide group. Copper(I) iodide is often used as a catalyst .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
| Key Reaction Parameters |
|---|
| Catalyst: CuI (5 mol%) |
| Temperature: 80–100°C |
| Yield: ~60–75% (optimized) |
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
Validation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and sulfamoyl group integration (δ 2.9–3.1 ppm for -SONH) .
- Mass Spectrometry : HRMS (ESI) calculates exact mass (e.g., [M+Na] = 434.0369) .
- X-ray Crystallography : SHELXL refines anisotropic displacement parameters; WinGX visualizes packing interactions .
Advanced: What experimental strategies address low aqueous solubility during bioactivity assays?
Methodological Answer:
Low solubility (common in triazoles ) is mitigated by:
- Co-solvent Systems : DMSO-water mixtures (≤5% DMSO) for in vitro assays.
- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the phenyl or sulfamoyl moieties .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances bioavailability .
| Solubility Data |
|---|
| Water: <0.1 mg/mL |
| DMSO: >50 mg/mL |
Advanced: How does the sulfamoyl group influence biological target engagement?
Methodological Answer:
The -SONH group enhances binding to enzymes via hydrogen bonding and electrostatic interactions. For example:
- Kinase Inhibition : Molecular docking shows sulfamoyl interactions with ATP-binding pockets in kinases (e.g., B-Raf) .
- Antimicrobial Activity : The group disrupts bacterial folate synthesis pathways by mimicking p-aminobenzoic acid .
Validation : Competitive inhibition assays (IC values) and isothermal titration calorimetry (ITC) quantify binding affinities .
Advanced: What crystallographic challenges arise during refinement of this compound?
Methodological Answer:
Challenges include:
- Disorder in the Sulfamoyl Group : Resolved using SHELXL’s PART/SUMP instructions to model split positions .
- Twinned Crystals : Detected via R > 0.05; refined using TWIN/BASF commands in SHELXL .
- Data Resolution : High-resolution data (<1.0 Å) improves electron density maps for accurate H-atom placement .
Basic: What analytical techniques confirm purity for pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm; ≥95% purity threshold .
- Elemental Analysis : Matches calculated C, H, N, S content (±0.4%) .
- Thermogravimetric Analysis (TGA) : Verifies absence of solvent residues (weight loss <1% at 150°C) .
Advanced: How do structural analogs inform SAR studies for this compound?
Methodological Answer:
- Triazole Substitution : Methyl at position 5 enhances metabolic stability compared to ethyl analogs .
- Sulfamoyl vs. Carboxamide : Sulfamoyl improves solubility and target selectivity over non-sulfonylated derivatives .
- Phenyl Ring Halogenation : Fluorine at the 4-position increases membrane permeability (logP reduction by 0.5 units) .
| SAR Insights |
|---|
| IC (B-Raf): 0.8 μM (target) vs. 2.3 μM (non-sulfamoyl analog) |
Advanced: How are contradictions in biological activity data resolved across studies?
Methodological Answer:
Contradictions (e.g., varying IC values) arise from:
- Assay Conditions : Differences in ATP concentration (10 μM vs. 100 μM) alter kinase inhibition readings .
- Cell Line Variability : Renal cancer RXF 393 vs. SNB-75 CNS cells show divergent GP values due to metabolic heterogeneity .
Resolution : Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for target phosphorylation) validate results .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at -20°C under argon; degradation <5% over 12 months .
- Light Sensitivity : Amber vials prevent photodegradation of the triazole core.
- Hygroscopicity : Desiccants (silica gel) mitigate hydrolysis of the sulfamoyl group .
Advanced: What computational methods predict off-target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability to non-target proteins (e.g., cytochrome P450) .
- Pharmacophore Screening : Schrödinger’s Phase identifies overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET Prediction : SwissADME calculates bioavailability (30–40%) and BBB permeability (logBB = -1.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
